molecular formula C42H32N2 B14365717 5,5'-Dimethyl-2,2',3,3'-tetraphenyl-3'H-1,3'-biindole CAS No. 93252-45-0

5,5'-Dimethyl-2,2',3,3'-tetraphenyl-3'H-1,3'-biindole

Cat. No.: B14365717
CAS No.: 93252-45-0
M. Wt: 564.7 g/mol
InChI Key: PYHZGLABYMUHGM-UHFFFAOYSA-N
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Description

5,5’-Dimethyl-2,2’,3,3’-tetraphenyl-3’H-1,3’-biindole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biindole core with dimethyl and tetraphenyl substitutions, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Dimethyl-2,2’,3,3’-tetraphenyl-3’H-1,3’-biindole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

5,5’-Dimethyl-2,2’,3,3’-tetraphenyl-3’H-1,3’-biindole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted biindole compounds.

Scientific Research Applications

5,5’-Dimethyl-2,2’,3,3’-tetraphenyl-3’H-1,3’-biindole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5,5’-Dimethyl-2,2’,3,3’-tetraphenyl-3’H-1,3’-biindole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethyl-2,3,4,5-tetraphenylsilole: Known for its photoluminescent properties and used in optoelectronic applications.

    1,2-Dimethyl-1,1,2,2-tetraphenyldisilane: Utilized in the synthesis of advanced materials and as a precursor for other organosilicon compounds.

Uniqueness

5,5’-Dimethyl-2,2’,3,3’-tetraphenyl-3’H-1,3’-biindole stands out due to its biindole core structure, which imparts unique chemical and physical properties

Properties

CAS No.

93252-45-0

Molecular Formula

C42H32N2

Molecular Weight

564.7 g/mol

IUPAC Name

5-methyl-1-(5-methyl-2,3-diphenylindol-3-yl)-2,3-diphenylindole

InChI

InChI=1S/C42H32N2/c1-29-24-26-38-35(27-29)39(31-15-7-3-8-16-31)40(32-17-9-4-10-18-32)44(38)42(34-21-13-6-14-22-34)36-28-30(2)23-25-37(36)43-41(42)33-19-11-5-12-20-33/h3-28H,1-2H3

InChI Key

PYHZGLABYMUHGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5(C6=C(C=CC(=C6)C)N=C5C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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